Antiproliferative Potency Against A549 and MCF-7 Cancer Cell Lines
The compound exhibits cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 12.5 µM and 15.0 µM, respectively, in an in vitro cell viability assay . This data provides a benchmark for its activity in these specific cancer models. No direct head-to-head comparison data with a structurally defined comparator is available in the primary literature for this exact compound; therefore, this evidence is classified as supporting.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | A549: IC50 = 12.5 µM; MCF-7: IC50 = 15.0 µM |
| Comparator Or Baseline | None (absolute activity values reported) |
| Quantified Difference | Not applicable (no comparator data provided) |
| Conditions | In vitro cancer cell line proliferation assay (cell viability) |
Why This Matters
Establishes baseline cytotoxic activity in two common cancer models, providing a quantitative reference point for researchers conducting comparative studies within the N-(pyridin-3-yl)pyrimidin-4-amine series.
